molecular formula C9H8BrN3O2 B578525 Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263060-07-6

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No. B578525
CAS RN: 1263060-07-6
M. Wt: 270.086
InChI Key: JXEWHTHFTOYWHN-UHFFFAOYSA-N
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Description

Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It is part of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, has been a subject of research. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 270.09 . The compound should be stored at room temperature .

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The study of pyrazolo[1,5-a]pyrimidines, including derivatives like Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate, has shed light on the importance of regio-orientation and regioselectivity in the formation of these compounds. Research highlights the nuanced nucleophilicity between exocyclic NH2 groups and endocyclic NH, which plays a crucial role in determining the substituent orientation on the pyrimidine ring. This understanding is crucial for the synthesis of targeted compounds with specific properties and activities (Mohamed & Mahmoud, 2019).

Medicinal and Biological Significance

Pyrazolo[1,5-a]pyrimidine scaffolds have displayed a broad range of medicinal properties, such as anticancer, anti-infectious, anti-inflammatory, and central nervous system agents. These compounds have been a cornerstone in drug discovery, with ongoing research to exploit this scaffold for developing new drug-like candidates. Structure-activity relationship (SAR) studies have garnered attention, leading to the derivation of various lead compounds for different disease targets (Cherukupalli et al., 2017).

Antibacterial Activity

Recent studies have also explored the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives, especially against antibiotic-resistant strains of bacteria such as Staphylococcus aureus. The incorporation of triazole and triazolopyrimidine hybrids has shown promising results, suggesting these compounds could serve as a new class of antibacterial agents with multiple mechanisms of action (Li & Zhang, 2021).

Optical Sensors and Materials

The pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in various applications, highlighting the versatility of the pyrimidine core in developing optical sensors with biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis with Hybrid Catalysts

The synthesis of pyranopyrimidine scaffolds, akin to this compound, has been enhanced through the use of diversified hybrid catalysts. These catalysts facilitate the development of substituted pyrimidine derivatives, underscoring the role of innovative catalytic approaches in advancing the chemical synthesis of complex molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWHTHFTOYWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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